![molecular formula C14H10FN3O2 B2455686 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443279-63-7](/img/structure/B2455686.png)
5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Descripción
5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c1-8-7-16-18-12(14(19)20)6-11(17-13(8)18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWUTVJTINQEMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Esterification of the Carboxylic Acid Group
The 7-carboxylic acid moiety undergoes esterification with alcohols under acidic or coupling conditions. This reaction is pivotal for modifying solubility and bioavailability.
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol. Coupling agents activate the carbonyl group for ester formation without requiring strong acids.
Amidation Reactions
The carboxylic acid reacts with amines to form amides, a key step in generating bioactive derivatives.
Key Insight : Amidation retains the compound’s ability to interact with biological targets while modulating pharmacokinetic properties .
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxylic acid group, simplifying the scaffold for further functionalization.
Application : Decarboxylated derivatives serve as intermediates for halogenation or cross-coupling reactions .
Electrophilic Aromatic Substitution
The electron-deficient fluorophenyl ring participates in selective electrophilic substitutions.
Mechanism : Fluorine’s strong electron-withdrawing effect directs electrophiles to meta positions relative to itself .
Oxidation and Functionalization of the Pyrimidine Ring
The pyrimidine ring undergoes oxidation, particularly at the methyl group (position 3).
SAR Note : Oxidation at position 3 modulates electronic properties, influencing kinase inhibition efficacy .
Cross-Coupling Reactions
Palladium-catalyzed couplings introduce aryl or heteroaryl groups at reactive positions.
Reaction Type | Catalyst | Substrate | Product |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 5-Aryl derivatives |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | N-Functionalized analogs |
Example : Suzuki coupling at position 5 enhances interactions with kinase ATP-binding pockets .
Hydroxylation via FAD-Dependent Enzymes
Biological hydroxylation by Mtb’s Rv1751 hydroxylase introduces hydroxyl groups, altering metabolic stability.
Enzyme | Position | Product | Effect |
---|---|---|---|
Rv1751 hydroxylase | Pyrimidine C6 | 6-Hydroxy derivative | Reduces antitubercular activity |
Implication : This catabolic pathway informs resistance mechanisms in therapeutic applications .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid exhibits significant anticancer properties. Several studies have reported its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 12.5 |
MCF-7 (Breast) | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth and survival .
Kinase Inhibition
The compound has been shown to inhibit specific kinases that play crucial roles in cell proliferation and survival. For example, it has demonstrated activity against aurora kinases, which are often overexpressed in cancer cells . This inhibition can lead to reduced cancer cell viability and increased apoptosis.
Anti-inflammatory Properties
Preliminary studies suggest potential anti-inflammatory effects of this compound. It may modulate signaling pathways that regulate pro-inflammatory cytokines, indicating its usefulness in treating inflammatory diseases .
Drug Development
The unique structure of this compound makes it a valuable scaffold for drug development. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity while maintaining biological activity.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity of this compound is critical for designing more potent derivatives. Structure-activity relationship studies help identify which modifications lead to improved therapeutic profiles .
Case Studies
Several case studies highlight the efficacy of this compound:
- Aurora Kinase Inhibition : A study focused on the inhibition of aurora kinases demonstrated that derivatives of this compound could significantly block kinase activity, leading to reduced cell proliferation in cancer models .
- Cytotoxicity Against Cancer Cells : In vitro studies using various cancer cell lines confirmed the cytotoxic effects of this compound, reinforcing its potential as an anticancer agent .
Mecanismo De Acción
The mechanism of action of 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparación Con Compuestos Similares
5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:
5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: Known for its biological activity and synthetic versatility.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Actividad Biológica
5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core with a 4-fluorophenyl substituent. Its molecular formula is , and it possesses a carboxylic acid functional group that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | |
CAS Number | 1443279-63-7 |
Molecular Weight | 273.25 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The binding affinity and specificity to these targets lead to modulation of their activity, which can result in therapeutic effects.
Anticancer Activity
Several studies have indicated that compounds from the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance, research has shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antiviral Activity
The compound has also been investigated for its antiviral properties. In particular, studies have demonstrated that it can inhibit the replication of viruses such as influenza A by interfering with viral polymerase activity. The effectiveness is often quantified using EC50 values, which represent the concentration required for 50% inhibition of viral replication. For example, related compounds have shown EC50 values ranging from 5 to 14 µM against influenza strains .
Anti-inflammatory Properties
In addition to its anticancer and antiviral activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. It is hypothesized that the compound could inhibit pro-inflammatory cytokines and modulate immune responses, although further studies are necessary to elucidate these mechanisms fully.
Case Studies and Research Findings
Research has focused on synthesizing derivatives of pyrazolo[1,5-a]pyrimidines to enhance their biological activity. A notable study reported the synthesis and evaluation of various analogs that demonstrated improved potency against cancer cell lines compared to their predecessors .
Table: Summary of Biological Activity Findings
Study | Activity | EC50/IC50 Values | Notes |
---|---|---|---|
Study on Anticancer Effects | Inhibition of proliferation | IC50 values < 10 µM | Tested on multiple cell lines |
Antiviral Activity Study | Influenza A inhibition | EC50 values: 5-14 µM | Effective against FluA strains |
Anti-inflammatory Research | Cytokine modulation | Not specified | Further investigation needed |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing pyrazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives, and how can reaction conditions be optimized?
- Methodology : Cyclization of pyrazole precursors with β-keto esters or enaminones is a key step. For example, methyl 5-amino-1H-pyrazole-4-carboxylate reacts with substituted enaminones in refluxing ethanol, followed by hydrolysis with LiOH·H₂O to yield carboxylic acid derivatives . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (80–100°C), and stoichiometry of reagents (e.g., 1:1.2 molar ratio of pyrazole to enaminone).
- Yield Improvement : Recrystallization from ethanol/DMF mixtures enhances purity (up to 98% by HPLC) .
Q. Which spectroscopic techniques are most effective for confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?
- 1H/13C NMR : The pyrimidine core protons (e.g., H-2 and H-6) appear as singlets at δ 8.2–8.5 ppm, while substituents like 4-fluorophenyl exhibit splitting patterns (e.g., doublets at δ 7.3–7.6 ppm) .
- IR Spectroscopy : Carboxylic acid C=O stretching is observed at ~1700 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 320 for C₁₅H₁₀FN₃O₂) confirm molecular weight .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-fluorophenyl and methyl groups in biological activity?
- Experimental Design :
- Variation of Substituents : Replace 4-fluorophenyl with chlorophenyl or methoxyphenyl to assess impact on kinase inhibition .
- Methyl Group Removal : Synthesize the 3-H analog to evaluate steric effects on binding affinity.
Q. What strategies resolve contradictions in crystallographic data for pyrazolo[1,5-a]pyrimidine derivatives?
- Case Study : Discrepancies in bond lengths (e.g., C–N bonds in the pyrimidine ring) may arise from temperature-dependent torsional strain. Single-crystal X-ray diffraction at 100 K vs. 298 K reduces thermal motion artifacts, improving R-factor precision (<0.05) .
- Validation : Cross-reference with DFT-calculated bond lengths (e.g., B3LYP/6-31G* basis set) to confirm experimental trends .
Q. How can computational methods predict the binding mode of this compound to kinase targets?
- Molecular Docking : Use AutoDock Vina to model interactions with KDR kinase (PDB: 1Y6A). The carboxylic acid at position 7 forms hydrogen bonds with Lys906, while the 4-fluorophenyl group occupies a hydrophobic pocket .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Methodological Challenges
Q. What purification techniques are optimal for isolating pyrazolo[1,5-a]pyrimidine carboxylic acids?
- Chromatography : Reverse-phase HPLC (C18 column, 70:30 H₂O/acetonitrile) resolves positional isomers .
- Solvent Selection : Recrystallization from ethanol yields >90% purity for methyl esters; acidic hydrolysis (HCl/EtOH) followed by neutralization isolates the free acid .
Q. How can conflicting bioactivity data between in vitro and in vivo models be analyzed?
- Metabolic Stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation. Low half-life (<30 min) suggests rapid clearance .
- Formulation Adjustments : Encapsulate in PEGylated liposomes to improve bioavailability. Compare plasma concentration-time profiles (AUC) in rodent models .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.